

# Comparative Analysis of Anticancer Agent 164: A Guide for Researchers

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## Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085

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Two distinct compounds, "Antitumor agent-164" (a derivative of VERU-111) and "CML-IN-1," have been identified in scientific literature under the designation "**Anticancer agent 164**." This guide provides a comparative overview of their patents, intellectual property, and experimental data to aid researchers, scientists, and drug development professionals.

## Overview of "Anticancer agent 164" Candidates

"Antitumor agent-164" (compound 60c) is a next-generation colchicine-binding site inhibitor derived from VERU-111 (also known as sabizabulin).[1] It has shown potency against taxane-sensitive triple-negative breast cancer (TNBC).[1] VERU-111, the parent compound, is an orally bioavailable tubulin inhibitor that has undergone clinical trials for metastatic castration-resistant prostate cancer.[2][3][4][5][6]

CML-IN-1 is a potent anticancer agent that has demonstrated efficacy in chronic myeloid leukemia (CML) and colorectal cancer cell lines.[7] Its mechanism of action involves the inhibition of the PI3K/Akt and MEK/ERK signaling pathways.[7]

## Intellectual Property and Patent Status

A comprehensive patent search reveals distinct intellectual property landscapes for each compound.

Compound	Key Patent Information	Applicant/Assignee
VERU-111 (Sabizabulin)	Patents covering VERU-111 and its derivatives for the treatment of various cancers have been filed. These patents generally cover the chemical structure, composition, and methods of use. For example, Veru Inc. holds patents related to VERU-111 for cancer treatment. <a href="#">[8]</a>	Veru Inc.
CML-IN-1	Specific patent information for CML-IN-1 is less publicly documented under this specific name. The compound is described in scientific literature, and any associated intellectual property would likely be held by the research institutions involved in its discovery and development. Further investigation into the original publications would be necessary to identify specific patent applications.	Not explicitly specified in available public documents.

## Comparative Experimental Data

The following tables summarize the available quantitative data on the efficacy of "Antitumor agent-164"/VERU-111 and CML-IN-1 from preclinical and clinical studies.

### Table 1: In Vitro Cytotoxicity Data

Compound	Cancer Type	Cell Line	IC50	Reference
VERU-111	Triple-Negative Breast Cancer	MDA-MB-231	Not specified, but showed potent cytotoxicity	[9]
Ovarian Cancer	-	Nanomolar potency	[10]	
CML-IN-1 (compound 7)	Chronic Myeloid Leukemia	K562	0.038 $\mu$ M	[7]
CML-IN-1 (compound 4)	Colorectal Cancer	HCT116	8.04 $\pm$ 0.94 $\mu$ M (48h), 5.52 $\pm$ 0.42 $\mu$ M (72h)	[7]

**Table 2: In Vivo Efficacy Data (VERU-111)**

Cancer Type	Model	Treatment	Key Findings	Reference
Triple-Negative Breast Cancer	MDA-MB-231 xenograft	Oral VERU-111	Dose-dependent inhibition of tumor growth, similar efficacy to paclitaxel. Significantly reduced metastases.	[9]
Ovarian Cancer	Orthotopic mouse model	VERU-111	Markedly suppressed tumor growth and completely suppressed distant organ metastasis.	[10]
Metastatic Castration-Resistant Prostate Cancer	Phase 1b/2 Clinical Trial	63 mg/day oral VERU-111	Well-tolerated with evidence of PSA declines, objective tumor responses, and durable responses. Median radiographic progression-free survival was greater than 12 months in a subset of patients.	[5][6]

## Experimental Protocols

### In Vitro Cytotoxicity Assay (General Protocol)

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curves.

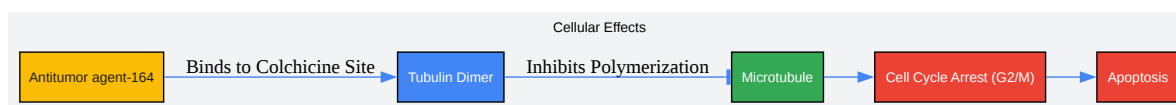
## Xenograft Tumor Model (General Protocol)

Immunocompromised mice are subcutaneously injected with cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., orally or via injection), while the control group receives a vehicle. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed, and organs may be harvested to assess for metastasis.

## Signaling Pathways and Mechanisms of Action

### "Antitumor agent-164" (VERU-111): Colchicine-Binding Site Inhibition

"Antitumor agent-164" and its parent compound VERU-111 are colchicine-binding site inhibitors.<sup>[1]</sup> They bind to  $\beta$ -tubulin at the interface with  $\alpha$ -tubulin, which disrupts microtubule polymerization.<sup>[11][12]</sup> This leads to cell cycle arrest, apoptosis, and has anti-angiogenic effects.<sup>[11][13]</sup>



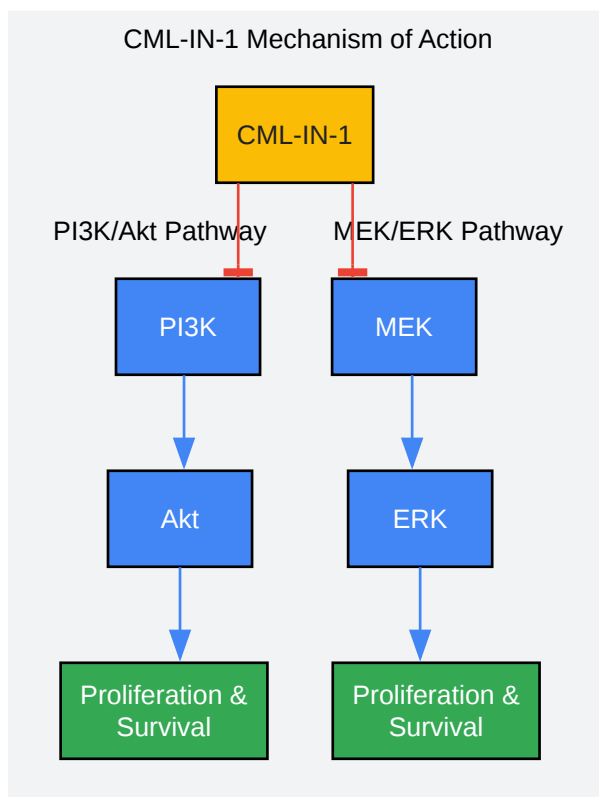
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Mechanism of "Antitumor agent-164" (VERU-111).

### CML-IN-1: PI3K/Akt and MEK/ERK Pathway Inhibition

CML-IN-1 exerts its anticancer effects by inhibiting two key signaling pathways: PI3K/Akt and MEK/ERK.<sup>[7]</sup> These pathways are crucial for cell proliferation, survival, and differentiation, and

their dysregulation is common in many cancers.



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Signaling pathways inhibited by CML-IN-1.

## Conclusion

"**Anticancer agent 164**" can refer to at least two distinct investigational compounds with different mechanisms of action and in different stages of development. "Antitumor agent-164," a derivative of VERU-111, is a promising oral tubulin inhibitor with clinical data in prostate cancer and strong preclinical data in other solid tumors. CML-IN-1 is a dual PI3K/Akt and MEK/ERK inhibitor with demonstrated in vitro efficacy in leukemia and colorectal cancer. For researchers and drug developers, the choice of which "**Anticancer agent 164**" to investigate further will depend on the specific cancer type and therapeutic strategy being pursued. The intellectual property landscape for VERU-111 appears more established, which may be a consideration for commercial development. Further head-to-head comparative studies would be beneficial to fully elucidate the relative potential of these two promising anticancer agents.

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